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Compound of Interest

Compound Name: GLP-1 receptor agonist 9

Cat. No.: B12420850 Get Quote

A comparative analysis of the emerging safety data for the novel, orally administered

investigational GLP-1 receptor agonist, aleniglipron (GSBR-1290), suggests a safety and

tolerability profile consistent with established agents in its class, such as semaglutide,

liraglutide, and dulaglutide. While direct head-to-head trial data is not yet available, cross-trial

comparisons of Phase 2 and 3 study results indicate that gastrointestinal adverse events are

the most common side effects across all these therapies.

It is important to note that "GLP-1 receptor agonist 9" is not a recognized designation for a

specific therapeutic agent in publicly available clinical trial literature. It appears to be a research

compound identifier from a patent application (WO2020234726 A1).[1][2][3][4][5] This guide,

therefore, uses the investigational oral agent aleniglipron as a representative example of a

novel GLP-1 receptor agonist for comparison, based on recently published clinical trial data.

Comparative Safety Profile of GLP-1 Receptor
Agonists
The safety profiles of GLP-1 receptor agonists are well-characterized, with the most frequently

reported adverse events being gastrointestinal in nature.[6] This holds true for the

investigational oral agent aleniglipron as well as for the approved injectable and oral forms of

semaglutide, liraglutide, and dulaglutide. A summary of key safety findings from pivotal clinical

trials is presented below.
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Adverse Event
Aleniglipron
(ACCESS
Phase 2b)[7][8]

Semaglutide
(SUSTAIN-6)[9]
[10][11]

Liraglutide
(LEADER)[12]
[13]

Dulaglutide
(AWARD-11)
[14][15][16]

Common

Adverse Events

Nausea

Most common GI

AE (percentage

not specified)

11.4% (0.5 mg),

16.8% (1.0 mg)

Not specified in

detail

13.4% (1.5 mg),

15.6% (3.0 mg),

16.4% (4.5 mg)

Vomiting

Second most

common GI AE

(percentage not

specified)

Not specified in

detail

Not specified in

detail

5.6% (1.5 mg),

8.3% (3.0 mg),

9.3% (4.5 mg)

Diarrhea
Not specified in

detail

Not specified in

detail

Not specified in

detail

Not specified in

detail

Discontinuation

Due to AEs

10.4% (average

across all active

arms)

Higher in

semaglutide

group due to GI

events

Most common

reason for

discontinuation

was GI events

Not specified in

detail

Serious Adverse

Events

Pancreatitis Not reported
Low and similar

to placebo

Nonsignificantly

lower than

placebo

6 cases

confirmed by

adjudication

Gallbladder-

related events
Not reported

Not specified in

detail

Acute gallstone

disease: 3.1%

Similar

proportions

across dose

groups

Diabetic

Retinopathy

Complications

Not applicable

(obesity trial)
3.0%

Not specified in

detail
0.4%

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.globenewswire.com/news-release/2025/12/08/3201469/0/en/Structure-Therapeutics-Reports-Positive-Topline-Data-from-ACCESS-Program-for-its-Once-Daily-Oral-Small-Molecule-GLP-1-Receptor-Agonist-Aleniglipron.html
https://seekingalpha.com/article/4851320-structure-maintaining-strong-buy-as-aleniglipron-succeeds-obesity-study-program
https://diabetesonthenet.com/diabetes-news/sustain-6-semaglutide-improves-cardiovascular-outcomes-in-high-risk-adults-with-type-2-diabetes/
https://www.bioworld.com/articles/654865-sustain-6-finds-reduced-cardiovascular-outcomes-with-semaglutide-in-type-2-diabetes-patients?v=preview
https://www.tctmd.com/news/semaglutide-cuts-risk-major-cardiovascular-events-type-2-diabetes-sustain-6
https://www.rxfiles.ca/rxfiles/uploads/documents/leader-liraglutide%20victoza%20and%20cardiovascular%20outcomes%20in%20type%202%20diabetes.pdf
https://www.acc.org/-/media/Non-Clinical/Files-PDFs-Excel-MS-Word-etc/Tools-and-Practice-Support/Quality-Programs/Diabetes-Roundtable-2017/SupplementalReading/3-Liraglutide-and-Cardiovascular-Outcomes-in-Type-2-Diabetes-LEADER.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7896253/
https://www.researchgate.net/publication/348230107_Efficacy_and_Safety_of_Dulaglutide_30_mg_and_45_mg_Versus_Dulaglutide_15_mg_in_Metformin-Treated_Patients_With_Type_2_Diabetes_in_a_Randomized_Controlled_Trial_AWARD-11
https://diabetesjournals.figshare.com/articles/figure/Efficacy_and_Safety_of_Dulaglutide_3_0_mg_and_4_5_mg_Versus_Dulaglutide_1_5_mg_in_Metformin-Treated_Patients_With_Type_2_Diabetes_in_a_Randomized_Controlled_Trial_AWARD-11_/13315403
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The safety and efficacy of these GLP-1 receptor agonists were evaluated in multicenter,

randomized, double-blind, placebo-controlled clinical trials. The general methodology for

assessing the safety profile in these trials is outlined below.

Aleniglipron (ACCESS Trial):

The ACCESS trial was a Phase 2b dose-ranging study that enrolled 230 adults with obesity

(BMI ≥ 30 kg/m ²) or who were overweight (BMI ≥ 27 kg/m ²) with at least one weight-related

comorbidity.[7][17] Participants were randomized to receive once-daily oral aleniglipron at

doses of 45 mg, 90 mg, or 120 mg, or placebo, for 36 weeks.[7] The study included a 4-week

dose titration schedule.[7] Safety assessments included the monitoring and recording of all

adverse events (AEs), serious adverse events (SAEs), and AEs leading to treatment

discontinuation. Laboratory parameters and vital signs were monitored at regular intervals.

Semaglutide (SUSTAIN-6 Trial):

The SUSTAIN-6 trial was a pre-approval cardiovascular outcomes trial that included 3,297

patients with type 2 diabetes and high cardiovascular risk.[10] Participants were randomized to

receive once-weekly subcutaneous injections of semaglutide (0.5 mg or 1.0 mg) or placebo for

104 weeks, in addition to standard of care.[10] The primary safety endpoint was a composite of

cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[10] Other safety

endpoints included new or worsening nephropathy and diabetic retinopathy complications.[9]

Adverse events were systematically recorded throughout the trial.

Liraglutide (LEADER Trial):

The Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results

(LEADER) trial was a multicenter, randomized, double-blind, placebo-controlled trial that

enrolled 9,340 patients with type 2 diabetes and high cardiovascular risk.[12][13] Patients were

randomized to receive daily subcutaneous injections of liraglutide (up to 1.8 mg) or placebo, in

addition to standard of care, for a median of 3.8 years.[13] The primary safety endpoint was a

major adverse cardiovascular event composite.[12] Other safety assessments included the

incidence of pancreatitis, gallbladder disease, and other adverse events.[12]

Dulaglutide (AWARD-11 Trial):
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The AWARD-11 trial was a 52-week, randomized, double-blind, parallel-arm study that

evaluated the efficacy and safety of higher doses of once-weekly subcutaneous dulaglutide

(3.0 mg and 4.5 mg) compared to the 1.5 mg dose in 1,842 patients with type 2 diabetes

inadequately controlled on metformin.[14][16] The primary endpoint was the change in HbA1c

at 36 weeks.[16] Safety was assessed by monitoring treatment-emergent adverse events,

serious adverse events, and hypoglycemia.[14]

Signaling Pathways and Experimental Workflows
The therapeutic effects of GLP-1 receptor agonists are mediated through the activation of the

GLP-1 receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular

signaling events.
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Caption: GLP-1 Receptor Signaling Pathway.

The binding of a GLP-1 agonist to its receptor activates the Gs alpha subunit of the associated

G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[18][19][20]

Increased intracellular cAMP levels lead to the activation of two main downstream effectors:

Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[18][21][22]

The activation of these pathways culminates in a range of physiological responses, including

glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric

emptying, and increased satiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12420850#glp-1-receptor-agonist-9-safety-profile-
versus-other-glp-1-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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